7-氟-4-羟基-3-甲基-1,2-二氢喹啉-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

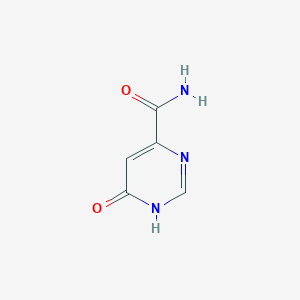

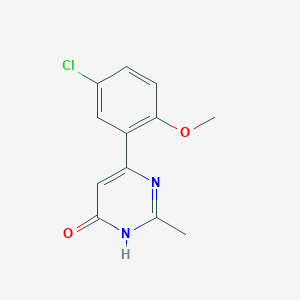

“7-Fluoro-4-hydroxy-3-methyl-1,2-dihydroquinolin-2-one” is a compound that belongs to the class of 4-hydroxy-2-quinolones . This class of compounds is known for their interesting pharmaceutical and biological activities, making them valuable in drug research and development .

Synthesis Analysis

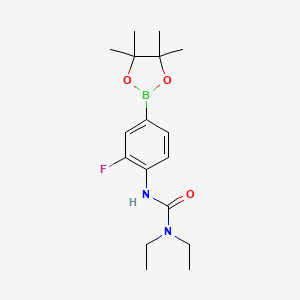

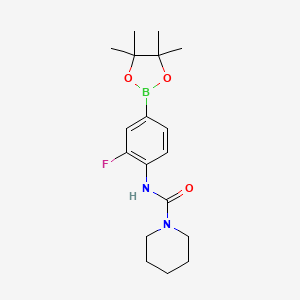

The synthesis of 4-hydroxy-2-quinolones and their derivatives has been a subject of many publications . They are often synthesized for their utility in the creation of fused ring systems .Molecular Structure Analysis

The molecular weight of “7-Fluoro-4-hydroxy-3-methyl-1,2-dihydroquinolin-2-one” is 193.18 . The InChI code for this compound is 1S/C10H8FNO2/c1-5-9(13)7-3-2-6(11)4-8(7)12-10(5)14/h2-4H,1H3,(H2,12,13,14) .Chemical Reactions Analysis

The chemical reactions of 4-hydroxy-2-quinolones are unique due to their roles in natural and synthetic chemistry . They display different tautomeric forms between the carbonyl groups, CH2-3, and NH of the quinoline moiety .The storage temperature is room temperature . Unfortunately, the boiling point and density are not available for this specific compound, but a similar compound, “4-fluoro-7-hydroxy-3-methyl-2,3-dihydro-1H-inden-1-one”, has a predicted boiling point of 280.5±40.0 °C and a predicted density of 1.308±0.06 g/cm3 .

科学研究应用

Anti-Tumor and Anti-Inflammatory Activities

Dihydroquinolinone derivatives have been studied for their potential in modifying allergic and inflammatory responses, as well as acting as inhibitors of retinoic acid-metabolizing enzymes, which could be beneficial in treating skin diseases and cancer .

Antifungal Applications

Coumarin derivatives, which share a similar structure with dihydroquinolinones, have shown complete inhibition of fungal growth in certain studies, suggesting that our compound may also possess antifungal properties .

Synthesis of Heterocycles

The dihydroquinolinone class of compounds has been utilized in synthetic approaches to create related four-membered to seven-membered heterocycles, many of which exhibit unique biological activities .

Antimalarial Drug Synthesis

Quinoline structures are foundational in the synthesis of synthetic antimalarial drugs. Fluorinated quinolines, in particular, have been used to create effective antimalarial agents .

Therapeutic Potential in Quinoline Derivatives

Novel classes of quinoline derivatives have been developed with therapeutic potential, indicating that our compound could be explored for its medicinal benefits .

安全和危害

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 7-Fluoro-4-hydroxy-3-methyl-1,2-dihydroquinolin-2-one involves the conversion of 2-amino-4-fluoro-3-methylphenol to the corresponding 2-chloro-4-fluoro-3-methylphenol, followed by cyclization with ethyl acetoacetate to form the desired product.", "Starting Materials": [ "2-amino-4-fluoro-3-methylphenol", "thionyl chloride", "ethyl acetoacetate", "potassium carbonate", "acetic acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Conversion of 2-amino-4-fluoro-3-methylphenol to 2-chloro-4-fluoro-3-methylphenol", "2-amino-4-fluoro-3-methylphenol is dissolved in thionyl chloride and heated to reflux for 2 hours. The resulting 2-chloro-4-fluoro-3-methylphenol is then purified by distillation.", "Step 2: Cyclization with ethyl acetoacetate", "2-chloro-4-fluoro-3-methylphenol is dissolved in a mixture of ethyl acetoacetate, potassium carbonate, and acetic acid. The mixture is heated to reflux for 6 hours, then cooled and diluted with water. The resulting solid is filtered and washed with water to yield 7-Fluoro-4-hydroxy-3-methyl-1,2-dihydroquinolin-2-one." ] } | |

CAS 编号 |

1259438-57-7 |

产品名称 |

7-Fluoro-4-hydroxy-3-methyl-1,2-dihydroquinolin-2-one |

分子式 |

C10H6FNO2 |

分子量 |

191.16 g/mol |

IUPAC 名称 |

7-fluoro-3-methylidene-1H-quinoline-2,4-dione |

InChI |

InChI=1S/C10H6FNO2/c1-5-9(13)7-3-2-6(11)4-8(7)12-10(5)14/h2-4H,1H2,(H,12,14) |

InChI 键 |

JTBIXHQSVVXUOA-UHFFFAOYSA-N |

SMILES |

C=C1C(=O)C2=C(C=C(C=C2)F)NC1=O |

规范 SMILES |

C=C1C(=O)C2=C(C=C(C=C2)F)NC1=O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-cyano-3-(4-methoxyanilino)-N-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide](/img/structure/B1493666.png)

![6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1493667.png)

![6-methyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B1493668.png)

![1-(2-Azabicyclo[2.2.1]hept-7-yl)-4-piperidinol](/img/structure/B1493672.png)

![6-methyl-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B1493673.png)

![4-oxo-3H,4H-pyrido[3,4-d]pyrimidine-6-carboxylic acid](/img/structure/B1493676.png)

![6-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-4-ol](/img/structure/B1493680.png)

![2-methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B1493686.png)